D-Phenyl alanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

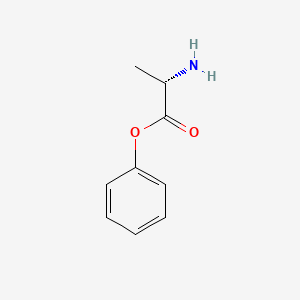

phenyl (2S)-2-aminopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h2-7H,10H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRMTRJXSDDOIK-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Role of D-Phenylalanine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-phenylalanine, a stereoisomer of the essential amino acid L-phenylalanine, has garnered significant interest within the scientific community for its potential therapeutic applications, primarily centered around its role in pain modulation and mood regulation. Unlike its L-counterpart, which is a fundamental building block of proteins, D-phenylalanine is not incorporated into proteins and exerts its biological effects through distinct mechanisms. This technical guide provides an in-depth exploration of the biological role of D-phenylalanine, with a focus on its mechanism of action, pharmacokinetic profile, and preclinical and clinical evidence. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction

D-phenylalanine is a non-proteinogenic amino acid that has been investigated for its analgesic, antidepressant, and anti-inflammatory properties.[1][2] Its primary proposed mechanism of action involves the inhibition of enzymes responsible for the degradation of endogenous opioid peptides, namely enkephalins.[3][4][5] By preventing the breakdown of these natural pain-relieving and mood-elevating molecules, D-phenylalanine is thought to potentiate the body's own pain management and emotional regulation systems. This guide will delve into the core biological functions of D-phenylalanine, providing a comprehensive resource for researchers in pharmacology, neuroscience, and drug discovery.

Mechanism of Action: Inhibition of Enkephalin Degradation

The principal biological role attributed to D-phenylalanine is its ability to inhibit enkephalin-degrading enzymes, primarily carboxypeptidase A (CPA).[3][6] Enkephalins are endogenous pentapeptides that bind to opioid receptors and play a crucial role in nociception and emotional homeostasis. Their signaling is terminated by enzymatic degradation. By inhibiting enzymes like CPA, D-phenylalanine increases the synaptic lifespan of enkephalins, leading to enhanced and prolonged activation of opioid pathways.

Another key enzyme in enkephalin metabolism is neprilysin (NEP), also known as neutral endopeptidase. While the primary focus has been on CPA, some literature suggests D-phenylalanine may also have inhibitory effects on neprilysin.[5]

Signaling Pathway of Enkephalin Degradation and D-Phenylalanine Inhibition

Quantitative Data

A comprehensive understanding of the biological activity of D-phenylalanine requires quantitative data on its interaction with target enzymes, its pharmacokinetic properties, and its effects in preclinical and clinical settings. While the available literature provides some insights, there are notable gaps in quantitative reporting.

Enzyme Inhibition

Specific inhibitory constants (Ki) for D-phenylalanine against carboxypeptidase A and IC50 values against neprilysin are not consistently reported in the literature. However, one study reported a Ki value for a derivative, N-(hydroxyaminocarbonyl)-D-phenylalanine, against carboxypeptidase A, suggesting the potential for the D-phenylalanine scaffold in inhibitor design.[7]

| Compound | Enzyme | Inhibition Constant (Ki) | Reference |

| N-(hydroxyaminocarbonyl)-D-phenylalanine | Carboxypeptidase A | 1.54 µM | [7] |

| D-Phenylalanine | Carboxypeptidase A | Not consistently reported | - |

| D-Phenylalanine | Neprilysin | Not consistently reported | - |

Pharmacokinetics

Pharmacokinetic data for D-phenylalanine is limited, with most studies focusing on L-phenylalanine. The available information suggests that D-phenylalanine is absorbed from the small intestine, can be converted in small amounts to L-phenylalanine, and crosses the blood-brain barrier less efficiently than its L-isomer.[8][9]

Pharmacokinetic Parameters of Phenylalanine (L- and D-isomers)

| Parameter | Species | Isomer | Dose | Cmax | Tmax | AUC | Bioavailability | Half-life | Reference |

| Cmax | Human | L-Phe (from Aspartame) | 20 mg/kg (capsule) | 103.3 µmol/L | 108.6 min | 7,656 µmol.min/L | - | - | [10] |

| Cmax | Human | L-Phe (from Aspartame) | 20 mg/kg (solution) | 126.6 µmol/L | 36.6 min | 7,200 µmol.min/L | - | - | [10] |

| Cmax | Rat | L-Phe (from Aspartame) | 50-1000 mg/kg (oral) | 73.6 - 1,161 nmol/ml | ~0.25-1 h | Linear with dose | - | - | [11][12] |

| Cmax | Mouse | L-Phe (from Aspartame) | 100-2000 mg/kg (oral) | 78.6 - 1,967 nmol/ml | ~0.25-1 h | Linear with dose | - | - | [11][12] |

| Bioavailability | Rat | D-Phe | 5 mg/kg (intranasal) | - | 60 min | - | 35.2% | - | [13] |

| Half-life | Rat | L-Phe | 100 mg/kg (IV) | - | - | - | - | β: 2.7-8.9 min | [14] |

| Half-life | Human | D-Phe | - | Not reported | Not reported | Not reported | Not reported | Not reported | - |

Note: Most available pharmacokinetic data is for L-phenylalanine, often administered as part of aspartame (B1666099). Data for D-phenylalanine is sparse.

Clinical Efficacy

Clinical studies on D-phenylalanine for chronic pain and depression have yielded mixed results. Many studies are older and lack the rigorous design of modern clinical trials.

Summary of Clinical Trial Outcomes for D-Phenylalanine

| Condition | Study Design | Dosage | Outcome Measures | Results | Reference |

| Chronic Pain | Double-blind, crossover | 250 mg, 4 times daily for 4 weeks | Visual Analog Scale (VAS), Pain Questionnaires | No significant analgesic effect compared to placebo. 25% of patients reported more pain relief on DPA, 22% on placebo, and 53% no difference. | [15][16] |

| Depression | Open-label | 75-200 mg/day (DL-phenylalanine) for 20 days | Hamilton Depression Rating Scale (HAM-D), von Zerssen self-rating | 12 out of 20 patients showed complete or good response. | [16][17] |

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments related to the study of D-phenylalanine.

In Vitro Enzyme Inhibition Assay: Carboxypeptidase A

This protocol outlines a spectrophotometric assay to determine the inhibitory activity of D-phenylalanine on carboxypeptidase A.

Objective: To measure the Ki of D-phenylalanine for bovine pancreatic carboxypeptidase A.

Principle: The assay measures the rate of hydrolysis of a synthetic substrate, hippuryl-L-phenylalanine, by carboxypeptidase A. The product, hippuric acid, absorbs light at 254 nm. The rate of increase in absorbance is proportional to the enzyme activity.

Materials:

-

Carboxypeptidase A from bovine pancreas (e.g., Sigma-Aldrich C9268)

-

Hippuryl-L-phenylalanine (substrate)

-

D-Phenylalanine (inhibitor)

-

Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl

-

10% Lithium chloride solution

-

Spectrophotometer capable of measuring absorbance at 254 nm

-

Cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare Tris-HCl buffer and dissolve hippuryl-L-phenylalanine in the buffer to a final concentration of 1.0 mM.

-

Prepare a stock solution of D-phenylalanine in Tris-HCl buffer.

-

Dissolve carboxypeptidase A in 10% lithium chloride to a concentration of 1-3 units/mL.

-

-

Assay:

-

Set the spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.

-

To a cuvette, add 2.0 mL of the hippuryl-L-phenylalanine solution and varying concentrations of the D-phenylalanine solution.

-

Incubate for 3-4 minutes to reach thermal equilibrium and establish a blank rate.

-

Initiate the reaction by adding 0.1 mL of the diluted carboxypeptidase A solution.

-

Record the increase in absorbance at 254 nm for 3-5 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (ΔA254/minute) from the linear portion of the curve for each inhibitor concentration.

-

Plot the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and calculate the Ki value.

-

In Vivo Analgesia Model: Hot Plate Test

The hot plate test is a common method to assess the analgesic effects of compounds in rodents.

Objective: To evaluate the analgesic effect of D-phenylalanine in mice.

Principle: The test measures the latency of a mouse to react to a thermal stimulus (a heated plate). An increase in the latency to a pain response (e.g., paw licking, jumping) indicates an analgesic effect.

Materials:

-

Hot plate apparatus with adjustable temperature control

-

Transparent cylindrical restrainer

-

Male or female mice (e.g., C57BL/6)

-

D-Phenylalanine solution for injection (e.g., intraperitoneal)

-

Vehicle control (e.g., saline)

Procedure:

-

Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes before the experiment.

-

Baseline Measurement: Place each mouse individually on the hot plate (set to 52-55°C) and start a timer. Record the latency to the first sign of nociception (hind paw licking, flicking, or jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Drug Administration: Administer D-phenylalanine or vehicle to the mice.

-

Post-treatment Measurement: At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and measure the response latency as in the baseline measurement.

-

Data Analysis: Compare the post-treatment latencies between the D-phenylalanine and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA).

Clinical Trial Workflow for Chronic Pain

The following diagram illustrates a typical workflow for a double-blind, placebo-controlled clinical trial investigating the efficacy of D-phenylalanine for chronic pain.

Discussion and Future Directions

The existing body of research provides a compelling, albeit incomplete, picture of the biological role of D-phenylalanine. Its potential as an enkephalinase inhibitor offers a novel therapeutic strategy for pain and depression by augmenting the body's endogenous opioid system. However, the mixed results from clinical trials highlight the need for further investigation.

Future research should focus on several key areas:

-

Quantitative Pharmacodynamics: Definitive determination of the Ki and IC50 values of D-phenylalanine for carboxypeptidase A, neprilysin, and other potential target enzymes is crucial for understanding its potency and selectivity.

-

Comprehensive Pharmacokinetics: Detailed pharmacokinetic studies in both preclinical models and humans are needed to establish optimal dosing regimens and to understand its absorption, distribution, metabolism, and excretion.

-

Rigorous Clinical Trials: Well-designed, large-scale, randomized, placebo-controlled clinical trials with standardized outcome measures are necessary to definitively establish the efficacy of D-phenylalanine for chronic pain, depression, and other potential indications.

-

Mechanism of Action Elucidation: Further studies are warranted to explore other potential mechanisms of action, including its anti-inflammatory effects and interactions with other neurotransmitter systems.

Conclusion

D-phenylalanine presents a fascinating area of research with the potential for the development of novel therapeutics. Its unique mechanism of action, targeting the preservation of endogenous opioids, offers a promising alternative or adjunct to conventional pain and depression treatments. This technical guide has summarized the current state of knowledge, highlighting both the promising evidence and the existing gaps in our understanding. By providing a framework of available data and detailed experimental protocols, it is hoped that this document will serve as a valuable resource for scientists and clinicians working to unlock the full therapeutic potential of D-phenylalanine.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 3. The subjective and cognitive effects of acute phenylalanine and tyrosine depletion in patients recovered from depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of D-phenylalanine and D-tyrosine to carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DL-phenylalanine markedly potentiates opiate analgesia - an example of nutrient/pharmaceutical up-regulation of the endogenous analgesia system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carboxypeptidase_A [collab.its.virginia.edu]

- 7. N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A Randomized Clinical Trial Comparing Two Treatment Strategies, Evaluating the Meaningfulness of HAM-D Rating Scale in Patients With Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioavailability of phenylalanine and aspartate from aspartame (20 mg/kg) in capsules and solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Systemic absorption of L- and D-phenylalanine across the rat nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. escholarship.org [escholarship.org]

- 15. Analgesic effectiveness of D-phenylalanine in chronic pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dl-phenylalanine in depressed patients: an open study [pubmed.ncbi.nlm.nih.gov]

- 17. [DL-phenylalanine as an antidepressant. Open study (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence and Significance of D-Phenylalanine in Microbial Species: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Historically viewed as enigmatic and rare in nature, D-amino acids are now recognized as crucial molecules in the physiology of numerous microbial species. Among these, D-phenylalanine (D-Phe) has emerged as a significant player in intercellular communication, biofilm modulation, and cell wall remodeling. This technical guide provides an in-depth exploration of the natural occurrence of D-Phe in the microbial world, detailing its biosynthesis, physiological roles, and the experimental methodologies used for its study.

Natural Occurrence of D-Phenylalanine

D-phenylalanine is produced and secreted by a variety of bacteria, where it can accumulate in the extracellular environment. While quantitative data on endogenous D-Phe concentrations are still emerging, studies have shown that bacteria can release D-amino acids at physiologically relevant levels, often in the micromolar to millimolar range.

Quantitative Data on D-Amino Acid Occurrence

The following table summarizes available quantitative data on the concentration of D-amino acids, including D-phenylalanine, in various microbial species. It is important to note that concentrations can vary significantly based on the species, strain, growth phase, and environmental conditions.

| Microbial Species | D-Amino Acid(s) | Concentration | Context |

| Vibrio cholerae | General D-amino acids | Millimolar concentrations | Released into the environment |

| Bacillus subtilis | D-tyrosine, D-leucine, D-methionine | 6 µM, 23 µM, 5 µM respectively | Detected in late-stage biofilm cultures |

| Pseudoalteromonas sp. SC2014 | D-phenylalanine | 5 mM - 10 mM | Effective concentration for biofilm inhibition |

| Staphylococcus aureus | D-phenylalanine | Not specified | Inhibits biofilm formation |

| Lactococcus lactis F44 | D-phenylalanine | Not specified | Exogenously supplied to improve acid resistance |

Biosynthesis of D-Phenylalanine

The primary route for the biosynthesis of D-phenylalanine in microorganisms is the racemization of its L-enantiomer, L-phenylalanine. This conversion is catalyzed by enzymes known as amino acid racemases.

Phenylalanine Racemase

Some bacteria possess a phenylalanine racemase that directly interconverts L-Phe and D-Phe. An ATP-dependent phenylalanine racemase has been identified in Bacillus brevis. This enzyme couples the racemization reaction to the hydrolysis of ATP, providing the thermodynamic driving force for the conversion.

Engineered Biosynthetic Pathway

Metabolic engineering approaches have successfully created microbial strains capable of producing D-phenylalanine. A notable example is an engineered Escherichia coli K12 strain that utilizes a multi-enzyme pathway. This synthetic pathway provides a clear model of the enzymatic steps that can lead to D-Phe production from L-Phe. The key enzymes in this pathway include:

-

L-amino acid deaminase: Converts L-phenylalanine to its corresponding α-keto acid, phenylpyruvate.

-

D-amino acid aminotransferase: Catalyzes the transfer of an amino group from a donor molecule (like D-alanine) to phenylpyruvate, forming D-phenylalanine.

-

Alanine racemase: Ensures a supply of the D-alanine required by the D-amino acid aminotransferase.

Physiological Roles of D-Phenylalanine

D-phenylalanine is not merely a metabolic byproduct; it actively participates in regulating key microbial processes, most notably biofilm formation and dispersal.

Modulation of Biofilm Integrity

Several studies have demonstrated that D-phenylalanine can inhibit the formation of biofilms in various bacterial species, including Pseudoalteromonas sp. SC2014 and some strains of Staphylococcus epidermidis. The proposed mechanism involves the interference with the extracellular matrix that holds the biofilm together. In Bacillus subtilis, a mixture of D-amino acids (though not D-Phe specifically in this study) was shown to trigger the release of amyloid fibers that are essential for biofilm structure. This is mediated by the protein YqxM, which is involved in anchoring these fibers to the cell surface.

Experimental Protocols for the Analysis of D-Phenylalanine

The accurate detection and quantification of D-phenylalanine in microbial samples require specialized analytical techniques that can differentiate between stereoisomers. The general workflow involves sample preparation followed by chiral separation and detection.

Sample Preparation

-

Culture Supernatant: Centrifuge the microbial culture to pellet the cells. Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining cells and debris.

-

Cell Lysate: Harvest bacterial cells by centrifugation, wash with a suitable buffer, and then lyse the cells using methods such as sonication or enzymatic digestion. Centrifuge the lysate to remove cell debris and collect the supernatant.

-

Protein Precipitation: For samples with high protein content, such as cell lysates or rich media, precipitate proteins using agents like acetonitrile (B52724) or methanol, followed by centrifugation.

Derivatization (for HPLC with UV/Fluorescence and GC-MS)

Many analytical techniques require derivatization to enable chiral separation and enhance detection.

-

o-Phthalaldehyde (OPA) with a Chiral Thiol: Reacts with the primary amine of phenylalanine to form a fluorescent diastereomeric isoindole derivative that can be separated on a standard reversed-phase HPLC column.

-

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): Reacts with the amino group to form diastereomers that can be separated by reversed-phase HPLC and detected by UV absorbance.

-

Silylation Reagents (e.g., MTBSTFA): Used to increase the volatility of amino acids for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC)

-

Principle: Separates compounds based on their interaction with a stationary phase. For chiral separation, either a chiral stationary phase (CSP) column is used to directly separate the enantiomers, or the sample is derivatized with a chiral reagent to form diastereomers that can be separated on a standard achiral column.

-

Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV-Visible or fluorescence detector.

-

Mobile Phase: Typically a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate) and an organic solvent (e.g., acetonitrile or methanol). The exact composition and gradient depend on the column and derivatization agent used.

-

Detection: UV absorbance (e.g., at 254 nm) or fluorescence detection for derivatized samples.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: Offers high sensitivity and selectivity, often allowing for the analysis of chiral amino acids without derivatization when using a chiral column. The mass spectrometer identifies and quantifies the analytes based on their mass-to-charge ratio.

-

Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

-

Ionization: Electrospray ionization (ESI) is commonly used.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) mode is typically used for quantification, providing high specificity.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: Separates volatile compounds in the gas phase. Amino acids must be derivatized to increase their volatility.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Derivatization: Typically involves silylation to convert the polar functional groups into more volatile silyl (B83357) ethers and esters.

-

Column: A capillary column with a suitable stationary phase.

-

Detection: The mass spectrometer detects the characteristic fragmentation patterns of the derivatized amino acids.

-

Conclusion and Future Directions

The study of D-phenylalanine in microbial systems is a rapidly evolving field. It is now clear that this "unnatural" amino acid plays a significant role in microbial ecology, particularly in the context of biofilm dynamics. For researchers in drug development, understanding the pathways and mechanisms governed by D-Phe could open new avenues for antimicrobial strategies that target biofilm formation or promote its dispersal. Future research should focus on elucidating the full range of microbial species that produce D-Phe, quantifying its production under various environmental conditions, and identifying the specific molecular targets of its signaling pathways. The continued development of sensitive and high-throughput analytical methods will be paramount to advancing our understanding of the complex roles of D-amino acids in the microbial world.

The Blueprint of Chirality: An In-depth Technical Guide to D-Phenylalanine Biosynthesis in Bacteria

For Researchers, Scientists, and Drug Development Professionals

D-phenylalanine, a non-proteinogenic amino acid, is a crucial chiral building block in the synthesis of numerous pharmaceuticals, including antibiotics, anti-cancer agents, and peptide-based drugs. The demand for enantiomerically pure D-amino acids has driven the development of efficient and sustainable production methods. Microbial biosynthesis, particularly through metabolically engineered bacteria, offers a promising alternative to traditional chemical synthesis, which often involves harsh conditions and produces racemic mixtures. This technical guide provides a comprehensive overview of the core pathways and methodologies for D-phenylalanine biosynthesis in bacteria, with a focus on the model organism Escherichia coli.

Core Biosynthetic Strategy: A Two-Pronged Approach

The microbial production of D-phenylalanine is not a naturally occurring primary metabolic pathway in most bacteria. Instead, it is achieved through metabolic engineering, which typically involves a two-stage process:

-

Overproduction of the L-Phenylalanine (B559525) Precursor: The native aromatic amino acid biosynthesis pathway is engineered to accumulate high levels of L-phenylalanine.

-

Stereochemical Inversion: A heterologous enzymatic cascade is introduced to convert the L-enantiomer to the D-enantiomer.

Enhancing the L-Phenylalanine Supply: The Shikimate Pathway

The biosynthesis of L-phenylalanine originates from the shikimate pathway, a common route for the synthesis of all aromatic amino acids (L-phenylalanine, L-tyrosine, and L-tryptophan). The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) and proceeds through several intermediates to chorismate, the last common precursor.

Key regulatory bottlenecks in the native pathway limit the overproduction of L-phenylalanine. These include:

-

Feedback Inhibition: The final products, particularly L-phenylalanine and L-tyrosine, inhibit the activity of key enzymes, most notably 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase and chorismate mutase-prephenate dehydratase (PheA).[1][2]

-

Transcriptional Repression: The expression of genes encoding biosynthetic enzymes is repressed by the final amino acid products through the action of regulatory proteins like TyrR and TrpR in E. coli.[2][3]

To overcome these limitations, several metabolic engineering strategies are employed:

-

Use of Feedback-Resistant Enzyme Variants: Overexpression of mutant versions of key enzymes, such as pheA (encoding the bifunctional chorismate mutase/prephenate dehydratase) and aroG or aroF (encoding DAHP synthase isoenzymes), that are insensitive to feedback inhibition by L-phenylalanine.[2][4]

-

Deletion of Regulatory Genes: Inactivation of transcriptional repressors like tyrR to derepress the expression of pathway genes.[2]

-

Increasing Precursor Availability: Engineering central carbon metabolism to channel more carbon flux towards PEP and E4P.[2][4]

The logical workflow for engineering the L-phenylalanine overproduction pathway is depicted below.

The Enzymatic Conversion to D-Phenylalanine

Once a high intracellular pool of L-phenylalanine is established, the next critical step is its stereoselective conversion to D-phenylalanine. A widely successful approach utilizes a multi-enzyme cascade expressed heterologously in the L-phenylalanine overproducing host.[1][5]

The core enzymatic players in this artificial pathway are:

-

L-Amino Acid Deaminase (LAAD): This enzyme, often sourced from Proteus myxofaciens, initiates the conversion by deaminating L-phenylalanine to its corresponding α-keto acid, phenylpyruvate.[1][6]

-

D-Amino Acid Aminotransferase (DAAT): This is the key enzyme for establishing the D-chirality. Sourced from organisms like Bacillus sphaericus, it catalyzes the transamination of phenylpyruvate to D-phenylalanine.[1][5] This reaction requires a D-amino acid as the amino group donor.

-

Alanine (B10760859) Racemase (Alr): To continuously supply the D-alanine required by DAAT, an alanine racemase from an organism such as Salmonella typhimurium is co-expressed. This enzyme interconverts the readily available L-alanine from the cellular pool into D-alanine.[1][5]

The interplay of these enzymes creates a synthetic pathway that effectively channels L-phenylalanine into its D-isomer.

Alternative enzymes that can be employed for the synthesis of D-amino acids include D-amino acid dehydrogenases (DAADH), which catalyze the reductive amination of α-keto acids.[6][7][8]

Quantitative Data on D-Phenylalanine Production

Metabolic engineering efforts have led to significant improvements in D-phenylalanine production titers. The performance of engineered strains is typically evaluated based on titer (g/L), yield (g product per g substrate), and productivity (g/L/h). The following table summarizes representative data from studies on engineered E. coli.

| Strain/Engineering Strategy | Key Enzymes Expressed | Substrate | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |

| Engineered E. coli K12 | LAAD (P. myxofaciens), DAAT (B. sphaericus), Alr (S. typhimurium) | Glucose | 4.15 | Not Reported | Not Reported | [1] |

| Engineered E. coli with L-Phe overproduction | Overexpression of aroF and pheAfbr | Glucose | 60 (L-Phe) | Not Reported | 2.76 (L-Phe) | [9] |

| L-Phe producing E. coli WSH-Z06 | Overexpression of pheAFBR and aroFWT | Glucose | 35.38 (L-Phe) | Not Reported | Not Reported | [2] |

| Engineered E. coli PHE05 | Overexpression of marA for improved tolerance | Glucose | 80.48 (L-Phe) | 0.27 | 1.68 (L-Phe) | [10] |

Note: Data for D-phenylalanine specifically is limited in direct comparisons. Much of the high-titer data is reported for the L-phenylalanine precursor. The 4.15 g/L titer represents a direct measurement for D-phenylalanine production.

Key Experimental Protocols

This section provides detailed methodologies for essential experiments in the study and development of D-phenylalanine biosynthesis pathways.

Protocol: Assay for D-Amino Acid Aminotransferase (DAAT) Activity

This protocol describes a spectrophotometric assay to determine the activity of D-Amino Acid Aminotransferase (DAAT) by coupling the reaction to a dehydrogenase.

Principle: The activity of DAAT is measured in the reverse direction (D-phenylalanine to phenylpyruvate). The production of phenylpyruvate is coupled to the oxidation of NADH by L-lactate dehydrogenase (LDH), which reduces the co-product pyruvate (B1213749) to lactate. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Materials:

-

Purified DAAT enzyme solution

-

Reaction Buffer: 100 mM Tris-HCl, pH 8.0

-

D-Phenylalanine solution (100 mM stock)

-

α-Ketoglutarate solution (100 mM stock)

-

NADH solution (10 mM stock)

-

L-Lactate Dehydrogenase (LDH) solution (e.g., from rabbit muscle, ~500 units/mL)

-

Pyridoxal-5'-phosphate (PLP) solution (1 mM stock)

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes (1 cm path length)

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette by adding the following components:

-

850 µL of Reaction Buffer

-

50 µL of α-Ketoglutarate stock (final concentration: 5 mM)

-

20 µL of NADH stock (final concentration: 0.2 mM)

-

10 µL of PLP stock (final concentration: 10 µM)

-

10 µL of LDH solution (~5 units)

-

-

Mix gently by inverting the cuvette and incubate at the desired temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate and to record any background NADH oxidation.

-

Initiate the reaction by adding 50 µL of D-Phenylalanine stock solution (final concentration: 5 mM) and an appropriate amount of DAAT enzyme solution (e.g., 10-20 µL).

-

Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time curve using the molar extinction coefficient of NADH (ε = 6220 M-1cm-1).

-

One unit of DAAT activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of phenylpyruvate (equivalent to the oxidation of 1 µmol of NADH) per minute under the specified conditions.

Protocol: Whole-Cell Bioconversion for D-Phenylalanine Production

This protocol outlines a general procedure for using engineered E. coli cells as a whole-cell biocatalyst for the production of D-phenylalanine from L-phenylalanine.

Materials:

-

Engineered E. coli strain harboring the plasmids for LAAD, DAAT, and Alr expression.

-

Luria-Bertani (LB) medium with appropriate antibiotics.

-

Induction agent (e.g., IPTG for lac-based promoters).

-

Bioconversion Buffer: e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1% glucose (as an energy source).

-

L-Phenylalanine substrate solution.

-

Shaking incubator.

-

Centrifuge.

-

HPLC system for product analysis.

Procedure:

-

Cell Cultivation and Induction:

-

Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

-

Use the overnight culture to inoculate a larger volume (e.g., 100 mL) of fresh LB medium. Grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding the appropriate concentration of the inducer (e.g., 0.1-1 mM IPTG) and continue to cultivate for an additional 4-6 hours at a lower temperature (e.g., 25-30°C) to enhance soluble protein expression.

-

-

Cell Harvesting and Preparation:

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Wash the cell pellet twice with Bioconversion Buffer to remove residual medium components.

-

Resuspend the cell pellet in the Bioconversion Buffer to a desired cell density (e.g., OD600 of 20-50). This is the whole-cell catalyst suspension.

-

-

Bioconversion Reaction:

-

In a reaction vessel (e.g., a flask), add the whole-cell catalyst suspension.

-

Add the L-phenylalanine substrate to a final concentration of, for example, 10-50 g/L.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) with shaking.

-

-

Sampling and Analysis:

-

Take samples at regular time intervals (e.g., every 2-4 hours).

-

Centrifuge the samples to pellet the cells.

-

Analyze the supernatant for the concentrations of L-phenylalanine and D-phenylalanine using a suitable analytical method, such as chiral HPLC.[11]

-

Protocol: Phenylalanine Ammonia Lyase (PAL) Activity Assay

This protocol describes a direct spectrophotometric assay for Phenylalanine Ammonia Lyase (PAL), which catalyzes the conversion of L-phenylalanine to trans-cinnamic acid and ammonia.[12]

Principle: The formation of trans-cinnamic acid from L-phenylalanine results in an increase in absorbance at approximately 280-290 nm due to the conjugated double bond system in the product.

Materials:

-

Purified PAL enzyme solution.

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.[12]

-

L-Phenylalanine substrate solution (e.g., 10 mM stock in Assay Buffer).

-

Spectrophotometer capable of UV measurements.

-

Quartz cuvettes.

Procedure:

-

Set the spectrophotometer to measure absorbance at 280 nm.[12]

-

In a 1 mL quartz cuvette, add:

-

A volume of Assay Buffer to bring the final volume to 1 mL.

-

A specific volume of the L-phenylalanine stock solution (e.g., 20 µL for a final concentration of 0.2 mM).[12]

-

-

Place the cuvette in the spectrophotometer and allow the temperature to equilibrate (e.g., 30°C).

-

Initiate the reaction by adding a known amount of the PAL enzyme solution (e.g., 10-50 µg of protein).[12]

-

Immediately begin recording the increase in absorbance at 280 nm over time.

-

Determine the initial reaction rate from the linear portion of the absorbance curve.

-

Calculate the enzyme activity using the molar extinction coefficient of trans-cinnamic acid at the measured wavelength and pH. This needs to be determined empirically or sourced from literature for the specific assay conditions.

-

One unit of PAL activity is typically defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute.

Conclusion and Future Outlook

The biosynthesis of D-phenylalanine in bacteria is a testament to the power of metabolic engineering. By rationally manipulating native pathways and introducing novel enzymatic cascades, it is possible to create microbial cell factories for the production of valuable chiral compounds. The core strategy of coupling L-phenylalanine overproduction with an enzymatic L-to-D conversion has proven effective.

Future research will likely focus on:

-

Improving Enzyme Performance: Protein engineering to enhance the stability, activity, and substrate specificity of key enzymes like DAAT and LAAD.

-

Optimizing Host Strains: Systems biology approaches to identify and address global metabolic bottlenecks and improve host tolerance to high concentrations of D-phenylalanine.[10]

-

Developing Novel Pathways: Exploring alternative enzymes and pathways to further simplify the process and increase efficiency.

-

Process Optimization: Refining fermentation and bioconversion conditions to maximize titer, yield, and productivity on an industrial scale.

The continued advancement in synthetic biology and metabolic engineering will undoubtedly lead to more efficient and economically viable bacterial routes for the production of D-phenylalanine and other valuable non-proteinogenic amino acids, thereby supporting the sustainable development of the pharmaceutical industry.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic engineering for the production of l-phenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of phenylalanine biosynthesis in Escherichia coli K-12: control of transcription of the pheA operon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Transcriptomics and metabolomics analysis of L-phenylalanine overproduction in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic Engineering of Escherichia coli for High-Level Production of l-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Improving regioselectivity of phenylalanine aminomutase from Taxus chinensis by semi-rational mutagenesis for the biocatalytic amination of cinnamates [frontiersin.org]

- 12. journals.asm.org [journals.asm.org]

Stereochemistry and properties of D-Phenylalanine vs L-Phenylalanine

An In-depth Technical Guide to the Stereochemistry and Properties of D-Phenylalanine vs. L-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalanine is an essential α-amino acid fundamental to human physiology.[1][2][] It exists as two stereoisomers, or enantiomers: D-Phenylalanine and L-Phenylalanine. These molecules are non-superimposable mirror images of each other, a property known as chirality, which arises from the tetrahedral arrangement of four different groups around the α-carbon.[4][5][6] While chemically similar, their distinct three-dimensional structures dictate vastly different interactions within biological systems. L-phenylalanine is the natural, proteinogenic form, integral to protein synthesis and major metabolic pathways.[2][] D-phenylalanine is a synthetic form with unique pharmacological activities.[1][][4] Understanding the nuanced differences in their stereochemistry, physicochemical properties, and biological functions is critical for professionals in research and drug development.

Stereochemistry

The core structural difference between D- and L-phenylalanine lies in the spatial orientation of the functional groups attached to the chiral α-carbon. This stereochemical variation is the basis for their distinct biological roles.

-

L-Phenylalanine : The "L" configuration denotes that, in a Fischer projection with the carboxyl group at the top, the amino group is positioned on the left side. Nearly all amino acids found in proteins on Earth are in the L-configuration.[5] In the Cahn-Ingold-Prelog (CIP) priority system, L-phenylalanine is assigned an (S) configuration.

-

D-Phenylalanine : Conversely, the "D" configuration places the amino group on the right side in a Fischer projection. This form is not used in ribosomal protein synthesis but can be found in some bacterial cell walls and certain peptides.[1] In the CIP system, D-phenylalanine has an (R) configuration.

This mirror-image relationship is analogous to a left and right hand—they contain the same components but cannot be superimposed. This structural distinction is paramount, as enzymes and receptors in the body are themselves chiral and thus exhibit high stereospecificity, interacting preferentially with one enantiomer over the other.

Physicochemical Properties

As enantiomers, D- and L-phenylalanine share identical physical properties in an achiral environment, such as melting point, solubility, and pKa values. Their defining difference is their interaction with plane-polarized light.

| Property | D-Phenylalanine | L-Phenylalanine | Reference |

| IUPAC Name | (R)-2-Amino-3-phenylpropanoic acid | (S)-2-Amino-3-phenylpropanoic acid | [1] |

| CAS Number | 673-06-3 | 63-91-2 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ | [1] |

| Molar Mass | 165.19 g/mol | 165.19 g/mol | |

| Melting Point | ~275-283 °C (decomposes) | ~283 °C (decomposes) | |

| Specific Rotation [α] | +34.5° (c=2, H₂O) | -34.5° (c=2, H₂O) | |

| Solubility in Water | 27.93 g/L (at 25 °C) | 27.93 g/L (at 25 °C) | |

| pKa (Carboxyl) | ~1.8 - 2.2 | ~1.8 - 2.2 | |

| pKa (Ammonium) | ~9.1 - 9.3 | ~9.1 - 9.3 |

Note: Specific rotation values can vary slightly based on the solvent, concentration, and temperature.

Biological and Pharmacological Properties

The stereospecificity of biological systems leads to dramatically different roles and metabolic fates for D- and L-phenylalanine.

| Feature | L-Phenylalanine | D-Phenylalanine |

| Primary Role | Essential amino acid; protein building block.[2][] | Pharmacologically active agent.[1] |

| Natural Occurrence | Abundant in dietary proteins.[][7] | Rare in nature; synthetic.[1][] |

| Metabolic Fate | Precursor for L-Tyrosine, catecholamines (dopamine, norepinephrine, epinephrine), and melanin.[1][2][][8] | Primarily metabolized by D-amino acid oxidase (DAAO) to phenylpyruvic acid; small amount may convert to L-Phe.[1][9][10][11] |

| Key Biological Action | Integrated into proteins; stimulates mTOR pathway for protein synthesis; precursor for neurotransmitters.[12][13] | Inhibits enkephalinase, increasing levels of endogenous opioids (enkephalins), leading to analgesic effects.[1][4][14] |

| Absorption | Efficiently absorbed via large neutral amino acid (LNAA) transporters.[15] | Slower and less complete absorption compared to L-Phe.[15] |

| Blood-Brain Barrier | Crosses efficiently via the LNAA transporter.[1] | Crosses less efficiently than L-Phe.[1][16] |

| Therapeutic Uses | Investigated for depression and vitiligo.[][7][17] | Investigated for chronic pain and potentially depression.[1][][4] |

Signaling Pathways

L-Phenylalanine is a crucial precursor for the synthesis of key neurotransmitters. This metabolic conversion begins with its hydroxylation to L-tyrosine by the enzyme phenylalanine hydroxylase.[8][18][19] L-Tyrosine is then further metabolized to L-DOPA, which serves as the direct precursor to the catecholamines: dopamine, norepinephrine, and epinephrine.[1][8] These neurotransmitters are vital for regulating mood, stress response, and cognitive functions.[][17]

D-Phenylalanine's primary pharmacological effect is analgesia, achieved by inhibiting the enzyme carboxypeptidase A, also known as enkephalinase.[1][14] This enzyme is responsible for the degradation of enkephalins, which are endogenous opioid peptides that modulate pain perception. By preventing their breakdown, D-phenylalanine elevates enkephalin levels, enhancing the body's natural pain-relief mechanisms.[4][14]

Experimental Protocols

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for separating D- and L-phenylalanine enantiomers using a teicoplanin-based chiral stationary phase.[20][21][22]

-

Instrumentation and Materials:

-

HPLC System: Equipped with a quaternary pump, autosampler, column oven, and UV detector.

-

Chiral Column: Teicoplanin-based stationary phase (e.g., Chirobiotic T).

-

Solvents: HPLC grade methanol (B129727), acetonitrile, and water.

-

Reagents: Acetic acid, triethylamine.

-

Sample: Racemic (DL)-Phenylalanine standard and individual enantiomer standards.

-

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of a specific ratio of organic solvent (e.g., methanol or acetonitrile) and aqueous buffer. A common mobile phase for teicoplanin columns is Methanol/Acetic Acid/Triethylamine (e.g., 100/0.1/0.1 v/v/v).[22]

-

Degas the mobile phase thoroughly using sonication or vacuum filtration before use.

-

-

Sample Preparation:

-

Prepare a stock solution of racemic DL-phenylalanine (e.g., 1.0 mg/mL) in the mobile phase.

-

Prepare individual stock solutions of D- and L-phenylalanine for peak identification.

-

Dilute the stock solutions to a suitable working concentration (e.g., 0.1 mg/mL).

-

Filter all sample solutions through a 0.45 µm syringe filter prior to injection.

-

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

UV Detection: 210 nm or 254 nm

-

Run Time: Sufficient to allow for the elution of both enantiomers (e.g., 15-20 minutes).

-

-

Data Analysis:

-

Identify the peaks for D- and L-phenylalanine by comparing the chromatogram of the racemic mixture with those of the individual standards.

-

Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of Rs > 1.5 indicates baseline separation.

-

Quantify the amount of each enantiomer by integrating the respective peak areas.

-

References

- 1. Phenylalanine - Wikipedia [en.wikipedia.org]

- 2. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]

- 4. medium.com [medium.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Phenylalanine: Uses and Risks [webmd.com]

- 8. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. AMINO ACID ISOMERIZATION IN THE PRODUCTION OF L-PHENYLALANINE FROM D-PHENYLALANINE BY BACTERIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. legerepharm.com [legerepharm.com]

- 15. Systemic absorption of L- and D-phenylalanine across the rat nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]

- 18. PathWhiz [pathbank.org]

- 19. mun.ca [mun.ca]

- 20. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]

- 21. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

A Historical Perspective on the Discovery of D-Amino Acids in Nature: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

For much of the history of biochemistry, life was thought to be exclusively built from L-amino acids, the left-handed enantiomers of these fundamental building blocks of proteins. D-amino acids, their mirror images, were largely considered "unnatural" and relegated to the realm of microorganisms. However, a paradigm shift has occurred over the past few decades, revealing the widespread presence and critical physiological roles of D-amino acids in higher organisms, including mammals. This technical guide provides a historical perspective on the discovery of D-amino acids in nature, delving into the key scientific milestones, the evolution of analytical techniques for their detection, and their emerging significance in neuroscience and drug development.

From Pasteur's Pioneering Work to a Paradigm Shift

The story of D-amino acids begins with the foundational work of Louis Pasteur in the mid-19th century. In 1848, Pasteur meticulously separated the two enantiomeric forms of tartaric acid crystals, demonstrating the concept of molecular chirality.[1][2] This discovery laid the groundwork for understanding the stereochemistry of biological molecules. For a long time, it was a central dogma of biology that proteins were exclusively composed of L-amino acids.[3]

The first hints that D-amino acids might have a place in the natural world came from studies of microorganisms. In the mid-20th century, D-alanine and D-glutamate were identified as essential components of bacterial cell walls, specifically in the peptidoglycan layer.[4][5][6] This discovery, however, did little to displace the prevailing view that D-amino acids were an oddity of the microbial world.

The true paradigm shift began in the latter half of the 20th century with the development of more sensitive analytical techniques. Reports in the 1950s first identified D-amino acids in the blood of insects and mollusks.[7] It wasn't until the 1980s and 1990s that the presence of free D-amino acids, particularly D-serine (B559539) and D-aspartate, was unequivocally demonstrated in the mammalian central nervous system.[8] This finding shattered the long-held belief of their absence in higher organisms and opened up a new frontier of research.

The Rise of D-Amino Acids in Neuroscience

The discovery of D-amino acids in the brain sparked intense interest in their potential physiological roles. Research has since revealed that these "unnatural" molecules are, in fact, key players in neurotransmission and neuromodulation.

D-Serine: A Key Co-agonist of the NMDA Receptor

D-serine has emerged as a crucial signaling molecule in the brain. It is now recognized as the primary endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate (B1630785) receptor essential for synaptic plasticity, learning, and memory.[9][10] For the NMDA receptor to become fully active, it requires the binding of both glutamate and a co-agonist, a role predominantly filled by D-serine in many brain regions.[9][11][12]

The synthesis of D-serine from its L-enantiomer is catalyzed by the enzyme serine racemase .[9][13] Conversely, the degradation of D-serine is primarily handled by the flavoenzyme D-amino acid oxidase (DAAO) .[14][15] The interplay between these enzymes tightly regulates the concentration of D-serine at the synapse, thereby modulating NMDA receptor activity.

D-Aspartate: A Regulator of Neurogenesis and Hormonal Function

D-aspartate is another prominent D-amino acid in the nervous and neuroendocrine systems.[16][17][18] High concentrations of D-aspartate are found during embryonic development, suggesting a role in neurogenesis.[13][16] Studies have shown that D-aspartate can influence the development and survival of new neurons in the adult hippocampus.[13][16] Like D-serine, D-aspartate can also modulate NMDA receptor activity, although it binds to the glutamate site rather than the co-agonist site.[19] Beyond the brain, D-aspartate has been implicated in the regulation of hormone synthesis and release in endocrine tissues.[17]

Quantitative Distribution of D-Amino Acids

The concentration of D-amino acids varies significantly across different tissues and brain regions. The following tables summarize some of the reported quantitative data for key D-amino acids in mammalian systems.

| D-Amino Acid | Brain Region | Concentration (nmol/g tissue) | Species | Reference |

| D-Serine | Cortex | ~2.8 | Rat | [4] |

| Striatum | ~2.3 | Rat | [4] | |

| Hippocampus | ~2.2 | Rat | [4] | |

| Thalamus | ~1.1 | Rat | [4] | |

| Cerebellum | Not Detected | Rat | [4] | |

| D-Aspartate | Cerebrum (newborn) | ~100 | Rat | [4] |

| D-Amino Acid | Tissue | Concentration (µmol/L) | Species | Reference |

| D-Alanine | Pituitary Gland | High | Mammals | [20] |

| Pancreas | High | Mammals | [20] | |

| D-Aspartate | Pituitary Gland | High | Mammals | [20] |

| Pineal Gland | High | Mammals | [20] | |

| Adrenal Glands | High | Mammals | [20] | |

| Testis | High | Mammals | [20] | |

| D-Serine | Hypothalamus | High | Mammals | [20] |

Key Experimental Protocols

The study of D-amino acids has been heavily reliant on the development of sophisticated analytical techniques capable of separating and quantifying these enantiomers with high sensitivity and specificity.

Sample Preparation from Brain Tissue

Accurate quantification of D-amino acids requires meticulous sample preparation to minimize contamination and degradation.

-

Tissue Homogenization: Brain tissue is rapidly dissected and homogenized in a suitable buffer, often containing a protein precipitating agent like trichloroacetic acid (TCA) or perchloric acid (PCA).

-

Protein Removal: The homogenate is centrifuged to pellet the precipitated proteins.

-

Supernatant Extraction: The resulting supernatant, containing the free amino acids, is carefully collected.

-

Purification (Optional): Depending on the analytical method, further purification steps such as solid-phase extraction (SPE) may be employed to remove interfering substances.

Chiral Separation and Quantification by HPLC

High-performance liquid chromatography (HPLC) is a cornerstone technique for D-amino acid analysis.

-

Derivatization: To enable chiral separation and enhance detection, amino acids are typically derivatized with a chiral reagent (e.g., Marfey's reagent, N-fluorenyl-9-methoxycarbonyl chloride (FMOC)) or an achiral reagent followed by separation on a chiral column.

-

Chromatographic Separation: The derivatized amino acids are injected onto an HPLC system equipped with a chiral stationary phase (CSP) or a standard reversed-phase column for separating diastereomers.

-

Detection: Detection is commonly achieved using UV-visible or fluorescence detectors.

-

Quantification: The concentration of each D-amino acid is determined by comparing its peak area to that of a known standard.

Enzymatic Assays

Enzymatic assays provide a highly specific method for quantifying certain D-amino acids.

D-Amino Acid Oxidase (DAAO) Activity Assay:

-

Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., pyrophosphate buffer, pH 8.5), the D-amino acid substrate, and a detection reagent.

-

Enzyme Addition: The reaction is initiated by adding DAAO.

-

Detection of Products: The activity of DAAO can be measured by monitoring the consumption of oxygen with an oxygen electrode, or by detecting the production of hydrogen peroxide or the corresponding α-keto acid using colorimetric or fluorometric methods.[16][21]

Serine Racemase Activity Assay:

-

Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl, pH 8.0), L-serine as the substrate, and pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor.

-

Enzyme Addition: The reaction is initiated by adding the serine racemase-containing sample.

-

Termination: The reaction is stopped after a defined incubation period, typically by adding an acid like TCA.

-

Quantification of D-Serine: The amount of D-serine produced is then quantified using a specific D-serine detection method, such as HPLC with chiral separation or a coupled enzymatic assay.[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is crucial for a deeper understanding of D-amino acid biology.

D-Serine Signaling at the NMDA Receptor

Caption: D-Serine signaling pathway at a glutamatergic synapse.

D-Aspartate in Neurogenesis

Caption: Role of D-Aspartate in regulating adult neurogenesis.

General Experimental Workflow for D-Amino Acid Analysis

Caption: A typical experimental workflow for D-amino acid analysis.

Conclusion and Future Directions

The discovery of D-amino acids in nature represents a significant evolution in our understanding of biochemistry and physiology. Once dismissed as mere biological curiosities, these molecules are now recognized as vital components of cellular function, particularly in the nervous system. The historical journey from Pasteur's initial observations to the current appreciation of D-amino acids as neurotransmitters and neuromodulators underscores the importance of technological advancement in driving scientific discovery.

For researchers and professionals in drug development, the enzymes involved in D-amino acid metabolism, such as serine racemase and D-amino acid oxidase, present novel therapeutic targets for a range of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and chronic pain. The continued development of sensitive and high-throughput analytical methods will be crucial for further elucidating the complex roles of D-amino acids in health and disease, paving the way for innovative diagnostic and therapeutic strategies. The once "unnatural" D-amino acids have firmly established their place in the intricate tapestry of life, promising a rich field of future research and clinical application.

References

- 1. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization | Springer Nature Experiments [experiments.springernature.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. D-Amino acids in rat brain measured by liquid chromatography / tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic Assay Protocols - Creative Enzymes [creative-enzymes.com]

- 6. researchgate.net [researchgate.net]

- 7. Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of small amounts of D-amino acids and the study of their physiological functions in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aspartate racemase, generating neuronal D-aspartate, regulates adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. d-Amino Acid Levels in Perfused Mouse Brain Tissue and Blood: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. frontiersin.org [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]

- 19. D-Amino Acid Levels in Perfused Mouse Brain Tissue and Blood: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. D-Amino acids in mammalian endocrine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of D-Phenylalanine in the Mammalian Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-phenylalanine (D-Phe), a synthetic stereoisomer of the essential amino acid L-phenylalanine, has long been a subject of interest within the neuroscience community. Unlike its proteinogenic counterpart, D-Phe is not incorporated into proteins but exhibits intriguing neuromodulatory properties, primarily attributed to its ability to inhibit enkephalin-degrading enzymes. This technical guide provides a comprehensive overview of the current understanding of D-phenylalanine's function in the mammalian central nervous system (CNS). It delves into its mechanism of action, pharmacokinetic profile, and the existing preclinical and clinical evidence for its potential therapeutic applications in pain management and depression. This document aims to serve as a detailed resource, presenting quantitative data in structured tables, outlining key experimental methodologies, and visualizing complex pathways and workflows to facilitate further research and drug development efforts in this area.

Introduction

The mammalian CNS utilizes a complex interplay of neurotransmitters and neuromodulators to regulate a vast array of physiological and cognitive functions. Endogenous opioid peptides, such as enkephalins, play a crucial role in nociception, mood, and reward pathways. The transient nature of their action is tightly controlled by enzymatic degradation. D-phenylalanine has emerged as a molecule of interest due to its proposed ability to prolong the action of these endogenous opioids by inhibiting their breakdown. This guide will explore the multifaceted functions of D-phenylalanine within the CNS, from its molecular interactions to its observed physiological effects.

Mechanism of Action: Inhibition of Enkephalin Degradation

The primary hypothesized mechanism of action for D-phenylalanine in the CNS is the inhibition of enzymes that degrade enkephalins, most notably carboxypeptidase A (enkephalinase).[1][2][3] Enkephalins are pentapeptides that act as agonists at opioid receptors, mediating analgesia and influencing mood. By slowing their degradation, D-phenylalanine is thought to increase the concentration and prolong the activity of enkephalins in the synaptic cleft, thereby enhancing endogenous pain-relief and mood-regulating systems.[4][5]

Signaling Pathway of Enkephalin Degradation and D-Phenylalanine Inhibition

Figure 1. Enkephalin degradation pathway and its inhibition by D-phenylalanine.

Pharmacokinetics and Blood-Brain Barrier Transport

The efficacy of any centrally acting agent is contingent upon its ability to cross the blood-brain barrier (BBB). Phenylalanine, in both its L- and D-isomeric forms, is transported across the BBB by the large neutral amino acid (LNAA) transporter.[7][8] However, the affinity of this transporter is significantly higher for the L-isomer.

Data Presentation: Blood-Brain Barrier Transport Kinetics

| Parameter | Value | Species | Method | Reference |

| L-Phenylalanine | ||||

| Vmax | 6.9 x 10⁻⁴ µmol/s/g | Rat | In situ brain perfusion | [6] |

| Km | 0.011 mmol/L | Rat | In situ brain perfusion | [6] |

| D-Phenylalanine | ||||

| Ki | ~0.11 mmol/L (approx. 10x Km of L-Phe) | Rat | In situ brain perfusion | [6] |

Vmax: Maximum transport velocity; Km: Michaelis constant (substrate concentration at half-maximal velocity); Ki: Inhibition constant.

Pharmacokinetic Parameters

Specific pharmacokinetic data for orally administered D-phenylalanine is limited. However, studies on L-phenylalanine administered via aspartame (B1666099) and nasal administration of D-phenylalanine in rats provide some insights.

| Parameter | Value | Route | Dose | Species | Reference |

| L-Phenylalanine (from Aspartame) | |||||

| Cmax | 73.6 - 1,161 nmol/mL | Oral | 50 - 1,000 mg/kg | Rat | [9] |

| Tmax | ~0.25 - 1 h | Oral | 50 - 1,000 mg/kg | Rat | [10] |

| Cmax | 103.3 µmol/L | Oral (capsule) | 20 mg/kg | Human | [11] |

| Tmax | 108.6 min | Oral (capsule) | 20 mg/kg | Human | [11] |

| D-Phenylalanine | |||||

| Bioavailability | 35.2% | Intranasal | 5 mg/kg | Rat | [12] |

| Tmax | 60 min | Intranasal | 5 mg/kg | Rat | [12] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum concentration.

Preclinical and Clinical Evidence

Analgesic Effects

Preclinical studies in animal models have suggested that D-phenylalanine possesses analgesic properties, which are often reversible by the opioid antagonist naloxone, supporting an opioid-mediated mechanism.[13][14] However, clinical evidence in humans is less conclusive.

A double-blind, placebo-controlled, crossover study in 30 patients with chronic pain reported no significant analgesic effect of D-phenylalanine (250 mg, four times a day) compared to placebo.[1][3]

| Outcome | D-Phenylalanine | Placebo | No Difference | Reference |

| Patient-Reported Pain Relief | 25% | 22% | 53% | [1] |

| Lowest Pain Level (Visual Analog Scale) | 47% | 53% | - | [1] |

Antidepressant Effects

The potential antidepressant effects of D-phenylalanine are thought to be linked to the enhancement of endogenous opioid activity, as opioid systems are implicated in mood regulation. Clinical studies investigating this are generally dated and have methodological limitations, such as being open-label.

One open-label study administered DL-phenylalanine (a racemic mixture of D- and L-phenylalanine) at doses of 75-200 mg/day to 20 depressed patients for 20 days. The results showed a complete or good response in 12 of the patients.

Experimental Protocols

In Situ Brain Perfusion for Blood-Brain Barrier Transport Studies

This technique allows for the precise measurement of solute transport across the BBB by replacing the animal's blood with a controlled perfusion fluid.

Protocol Outline:

-

Anesthesia: The animal (typically a rat) is anesthetized (e.g., with sodium pentobarbital).[15]

-

Surgical Preparation: The common carotid artery on one side is exposed and ligated. The external carotid artery is cannulated in a retrograde direction.[16]

-

Perfusion: A perfusion fluid (e.g., bicarbonate-buffered saline) containing the radiolabeled solute of interest (e.g., ¹⁴C-D-phenylalanine) and a vascular space marker (e.g., ³H-inulin) is infused at a constant rate.[16][17]

-

Termination: After a short perfusion period (e.g., 60 seconds), the animal is decapitated, and the brain is removed.[16]

-

Sample Analysis: Brain regions of interest are dissected, and the radioactivity is measured using liquid scintillation counting.

-

Calculation: The brain uptake of the solute is calculated and used to determine kinetic parameters such as Vmax and Km.

Experimental Workflow: Preclinical Analgesic Study

Figure 2. A typical workflow for a preclinical study evaluating the analgesic effects of D-phenylalanine.

Hot Plate Test for Analgesia in Rodents

This is a common behavioral assay to assess the analgesic efficacy of a compound against a thermal stimulus.[18][19]

Protocol Outline:

-

Apparatus: A commercially available hot plate apparatus set to a constant temperature (e.g., 52-55°C).[18]

-

Acclimation: Rodents (mice or rats) are habituated to the testing room for at least 30-60 minutes.[18]

-

Baseline Measurement: Each animal is placed on the hot plate, and the latency to a nocifensive response (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[18]

-

Drug Administration: The test compound (D-phenylalanine) or vehicle is administered (e.g., intraperitoneally or orally).

-

Post-Treatment Measurement: At predetermined time points after drug administration, the hot plate test is repeated to measure the change in response latency.

-

Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated to quantify the analgesic effect.

Discussion and Future Directions

The available evidence suggests that D-phenylalanine's primary role in the CNS is the modulation of the endogenous opioid system through the inhibition of enkephalin-degrading enzymes. While preclinical studies have shown promise for its analgesic and antidepressant effects, the translation of these findings to the clinical setting has been challenging, with a notable lack of efficacy in a well-controlled chronic pain trial.[1]

Several factors may contribute to this discrepancy, including suboptimal dosing, poor oral bioavailability, and the complexity of the conditions being treated. The transport of D-phenylalanine across the blood-brain barrier is significantly less efficient than its L-isomer, which may limit its central bioavailability and therapeutic efficacy.[6]

Future research should focus on several key areas:

-

Pharmacokinetics: A thorough characterization of the oral bioavailability and CNS penetration of D-phenylalanine in humans is crucial.

-

Enzyme Inhibition: A definitive determination of the Ki of D-phenylalanine for carboxypeptidase A and other potential enkephalin-degrading enzymes is needed to understand its potency.

-

Clinical Trials: Well-designed, adequately powered clinical trials with optimized dosing strategies are required to definitively assess the therapeutic potential of D-phenylalanine for pain and depression.

-

Derivatives: The development of more potent and CNS-penetrant derivatives of D-phenylalanine could offer a promising therapeutic avenue.

Conclusion

D-phenylalanine remains a molecule of significant interest for its potential to modulate the endogenous opioid system. Its function as an enkephalinase inhibitor provides a sound theoretical basis for its proposed analgesic and antidepressant effects. However, the current body of evidence, particularly from clinical trials, is not robust enough to support its widespread therapeutic use. This technical guide has synthesized the available quantitative data and experimental methodologies to provide a solid foundation for future research aimed at elucidating the precise role of D-phenylalanine in the mammalian CNS and exploring its full therapeutic potential. Further rigorous investigation is warranted to translate the preclinical promise of this intriguing compound into tangible clinical benefits.

References

- 1. Analgesic effectiveness of D-phenylalanine in chronic pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-phenylalanine and other enkephalinase inhibitors as pharmacological agents: implications for some important therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 4. DL-phenylalanine markedly potentiates opiate analgesia - an example of nutrient/pharmaceutical up-regulation of the endogenous analgesia system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transport of Amino Acids Across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transport of Amino Acids Across the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. Bioavailability of phenylalanine and aspartate from aspartame (20 mg/kg) in capsules and solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Systemic absorption of L- and D-phenylalanine across the rat nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effects of D-phenylalanine and its derivatives on enkephalin degradation in vitro: relation to analgesia and attenuation of the morphine withdrawal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antagonism of stress-induced analgesia by D-phenylalanine, an anti-enkephalinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. neuromab.ucdavis.edu [neuromab.ucdavis.edu]

- 16. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. maze.conductscience.com [maze.conductscience.com]

- 19. Hot plate test - Wikipedia [en.wikipedia.org]

The Metabolic Journey of Orally Administered D-Phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-phenylalanine, the non-proteinogenic stereoisomer of the essential amino acid L-phenylalanine, has garnered interest for its potential therapeutic applications, primarily as an analgesic. This technical guide provides a comprehensive overview of the metabolic fate of orally administered D-phenylalanine. It details its absorption, distribution, metabolism, and excretion (ADME), summarizing available quantitative data and outlining relevant experimental protocols. The guide also visualizes key metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development. While D-phenylalanine is absorbed from the small intestine, its journey through the body is distinct from its L-isomer, with less efficient transport across the blood-brain barrier and a unique metabolic profile. A small portion of D-phenylalanine can be converted to L-phenylalanine, but its primary metabolic significance is believed to be its role as an inhibitor of enkephalin-degrading enzymes. This document aims to be a critical resource by consolidating current knowledge and highlighting areas where further research is needed to fully elucidate the pharmacokinetics and pharmacodynamics of this intriguing compound.

Introduction

D-phenylalanine is a synthetic amino acid that is not incorporated into proteins in the human body.[1] It is primarily investigated for its potential therapeutic effects, including pain relief.[1] Understanding the metabolic fate of orally administered D-phenylalanine is crucial for evaluating its efficacy, safety, and for the rational design of therapeutic strategies. This guide synthesizes the available scientific literature on the absorption, distribution, metabolism, and excretion of D-phenylalanine.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

Following oral administration, D-phenylalanine is absorbed from the small intestine.[2] The exact mechanisms and efficiency of its absorption in humans have not been extensively quantified, but it is understood to enter the portal circulation for transport to the liver.[2]

Distribution

Once in the systemic circulation, D-phenylalanine is distributed to various tissues throughout the body.[2] A key differentiator from its L-isomer is its reduced ability to cross the blood-brain barrier.[2] This has significant implications for its central nervous system effects.

Metabolism

The metabolism of D-phenylalanine is not as completely understood as that of L-phenylalanine. The known metabolic pathways include:

-

Conversion to L-Phenylalanine: A small fraction of orally ingested D-phenylalanine can be converted to L-phenylalanine in the body.[2] The precise enzymes and the extent of this conversion in humans are not well-documented.

-